molecular formula C28H27N3O4 B12426385 (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione

(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione

Cat. No.: B12426385
M. Wt: 469.5 g/mol
InChI Key: MUKCJOOKCZSQNW-XMMPIXPASA-N
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Description

(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione typically involves multi-step organic reactions One common approach is the condensation of a morpholine derivative with a phenylmethyl compound, followed by cyclization to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated compounds.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities, making it a promising candidate for pharmaceutical development.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, morpholine-containing molecules, and piperidine-based compounds. Examples include:

  • Indole-3-carbinol
  • Morpholine-4-carboxylic acid
  • Piperidine-2,6-dione

Uniqueness

What sets (3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione apart is its unique combination of structural features. The presence of the morpholine ring, phenyl group, and indole moiety in a single molecule provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C28H27N3O4

Molecular Weight

469.5 g/mol

IUPAC Name

(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)/t24-/m1/s1

InChI Key

MUKCJOOKCZSQNW-XMMPIXPASA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O

Origin of Product

United States

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